molecular formula C6H15N3 B13573900 3-Hydrazinyl-1-methylpiperidine CAS No. 102878-92-2

3-Hydrazinyl-1-methylpiperidine

Cat. No.: B13573900
CAS No.: 102878-92-2
M. Wt: 129.20 g/mol
InChI Key: GPEYBZCIGJTHSC-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methylpiperidine is a nitrogen-containing heterocyclic compound. It features a piperidine ring substituted with a hydrazinyl group at the third position and a methyl group at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with hydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products: The major products formed from these reactions include hydrazones, amines, and various substituted piperidine derivatives.

Scientific Research Applications

3-Hydrazinyl-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1-methylpiperidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    Piperidine: A simple six-membered nitrogen-containing ring.

    1-Methylpiperidine: A piperidine ring with a methyl group at the first position.

    3-Hydrazinylpyridine: A pyridine ring with a hydrazinyl group at the third position.

Uniqueness: 3-Hydrazinyl-1-methylpiperidine is unique due to the presence of both a hydrazinyl group and a methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

102878-92-2

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

(1-methylpiperidin-3-yl)hydrazine

InChI

InChI=1S/C6H15N3/c1-9-4-2-3-6(5-9)8-7/h6,8H,2-5,7H2,1H3

InChI Key

GPEYBZCIGJTHSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NN

Origin of Product

United States

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